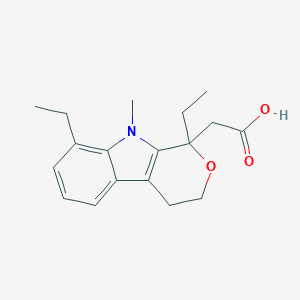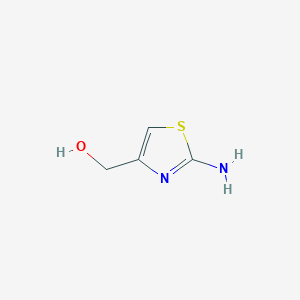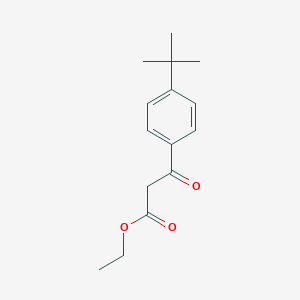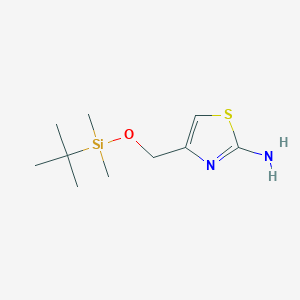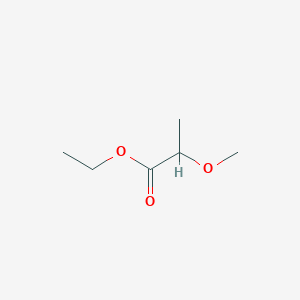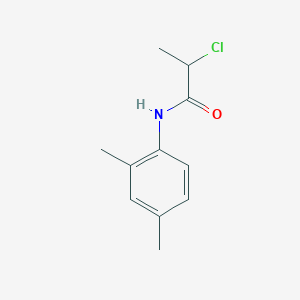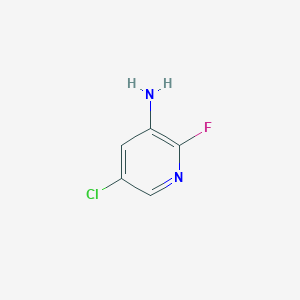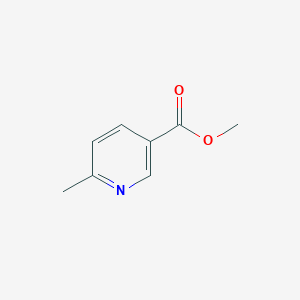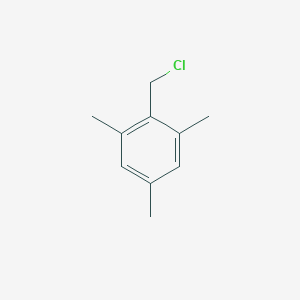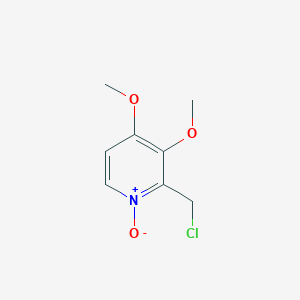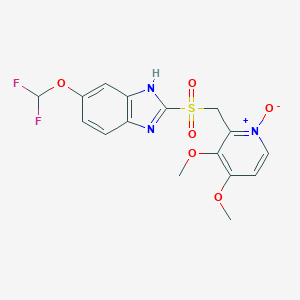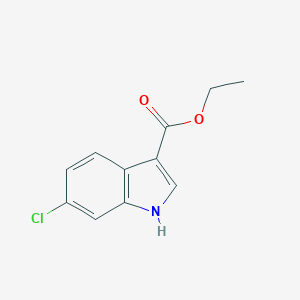
Pentabromochlorodibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentabromochlorodibenzofuran (PBCDF) is a persistent organic pollutant that belongs to the group of polychlorinated dibenzofurans (PCDFs) and is classified as a dioxin-like compound. PBCDF is a toxic chemical that is generated as a byproduct during various industrial processes, including waste incineration, smelting, and manufacturing of certain chemicals. Due to its high toxicity and persistence, PBCDF is a major concern for environmental and human health.
Mecanismo De Acción
Pentabromochlorodibenzofuran exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in various biological processes. Binding of Pentabromochlorodibenzofuran to AhR activates a signaling pathway that leads to the induction of genes involved in xenobiotic metabolism and inflammation. This can lead to a range of adverse effects, including immune suppression, oxidative stress, and DNA damage.
Efectos Bioquímicos Y Fisiológicos
Pentabromochlorodibenzofuran has been shown to have a range of biochemical and physiological effects on various organ systems in animals and humans. These effects include liver damage, immune suppression, developmental and reproductive toxicity, and neurotoxicity. Pentabromochlorodibenzofuran has also been shown to disrupt the endocrine system and affect hormone levels in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentabromochlorodibenzofuran is a useful tool for studying the mechanisms of action of dioxin-like compounds and their effects on biological systems. It can be used in in vitro and in vivo experiments to study the effects of exposure to dioxin-like compounds and to screen for potential therapeutic agents. However, the use of Pentabromochlorodibenzofuran in laboratory experiments is limited by its high toxicity and persistence, which make it difficult to handle and dispose of safely.
Direcciones Futuras
There are several areas of future research that could help improve our understanding of the toxicological effects of Pentabromochlorodibenzofuran and other dioxin-like compounds. These include:
1. Development of new methods for the safe disposal of Pentabromochlorodibenzofuran and other persistent organic pollutants.
2. Development of new therapeutic agents that can mitigate the toxic effects of Pentabromochlorodibenzofuran and other dioxin-like compounds.
3. Investigation of the effects of Pentabromochlorodibenzofuran on the gut microbiome and its potential role in the development of disease.
4. Study of the long-term effects of Pentabromochlorodibenzofuran exposure on human health and the environment.
5. Investigation of the effects of Pentabromochlorodibenzofuran on epigenetic mechanisms and their potential role in the development of disease.
In conclusion, Pentabromochlorodibenzofuran is a toxic chemical that is generated as a byproduct during various industrial processes. It has been extensively studied for its toxicological effects on human health and the environment. Pentabromochlorodibenzofuran exerts its toxic effects by binding to the aryl hydrocarbon receptor and activating a signaling pathway that leads to the induction of genes involved in xenobiotic metabolism and inflammation. Pentabromochlorodibenzofuran has been shown to have a range of adverse effects, including developmental, reproductive, and neurological toxicity. Research on Pentabromochlorodibenzofuran and other dioxin-like compounds is ongoing, and future studies could help improve our understanding of the mechanisms of action of these compounds and their effects on biological systems.
Métodos De Síntesis
The synthesis of Pentabromochlorodibenzofuran involves the reaction of pentachlorodibenzofuran (PCDF) with bromine. This reaction takes place under controlled conditions and requires the use of catalysts. The process involves several steps, including the addition of bromine to PCDF and the subsequent elimination of hydrogen chloride to form Pentabromochlorodibenzofuran.
Aplicaciones Científicas De Investigación
Pentabromochlorodibenzofuran has been extensively studied for its toxicological effects on human health and the environment. It has been shown to have a range of adverse effects, including developmental, reproductive, and neurological toxicity. Research has also shown that Pentabromochlorodibenzofuran can cause cancer in animals and is a potential human carcinogen.
Propiedades
Número CAS |
107207-49-8 |
|---|---|
Nombre del producto |
Pentabromochlorodibenzofuran |
Fórmula molecular |
C12H8Br5ClO-6 |
Peso molecular |
603.2 g/mol |
Nombre IUPAC |
dibenzofuran;pentabromide;chloride |
InChI |
InChI=1S/C12H8O.5BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;/h1-8H;6*1H/p-6 |
Clave InChI |
QOMQCMHMSXBULO-UHFFFAOYSA-H |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-] |
Sinónimos |
PENTABROMO-MONOCHLORODIBENZOFURAN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



